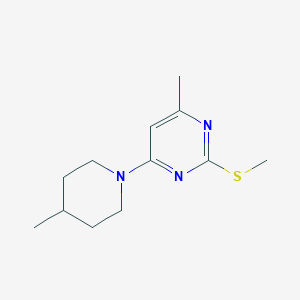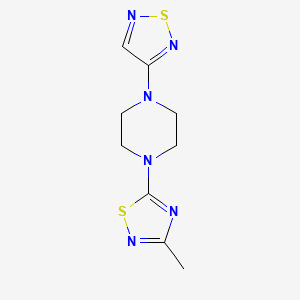
4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine, commonly referred to as 4M6MS, is an organic compound that has been studied extensively in recent years. It is a derivative of the pyrimidine ring system, and is composed of three nitrogen atoms and four carbon atoms. 4M6MS is a highly versatile compound that has a wide range of applications in the scientific research field. It is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
4M6MS has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as 1,2,3-triazoles, 1,3,5-triazoles, and 1,3,4-oxadiazoles. It has also been used in the study of biochemical and physiological effects. In particular, it has been used to study the effects of various drugs on the human body, as well as to study the effects of various toxins and pollutants on the environment.
作用機序
The mechanism of action of 4M6MS is not fully understood. However, it is believed that it acts as a nucleophile, which means that it can bind with other molecules and form new chemical bonds. This allows it to act as a catalyst in a variety of chemical reactions. Additionally, it is believed that 4M6MS can bind to certain enzymes and receptors in the body, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4M6MS are not fully understood. However, studies have shown that it can act as an inhibitor of certain enzymes and receptors, such as the enzyme acetylcholinesterase. Additionally, 4M6MS has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have an effect on the immune system, as well as to have an effect on the metabolism of certain drugs.
実験室実験の利点と制限
There are several advantages to using 4M6MS in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is highly stable and can be stored for long periods of time. Finally, it is highly versatile and can be used in a variety of experiments.
However, there are also some limitations to using 4M6MS in laboratory experiments. First, it is not water soluble, which can make it difficult to use in certain experiments. Second, it is not very soluble in organic solvents, which can also limit its use in certain experiments. Finally, it is not very reactive, which can make it difficult to use in certain reactions.
将来の方向性
There are several potential future directions for 4M6MS research. First, it could be used to study the effects of various drugs on the human body. Second, it could be used to study the effects of various toxins and pollutants on the environment. Third, it could be used to study the effects of various pharmaceuticals on the human body. Fourth, it could be used to study the effects of various compounds on the immune system. Finally, it could be used to study the effects of various compounds on the metabolism of certain drugs.
合成法
The synthesis of 4M6MS is achieved through a series of chemical reactions. The first step involves the reaction of 4-methylpiperidine with sulfuryl chloride to form 4-methyl-6-chloropiperidine-1-ylmethylsulfanyl chloride. This reaction is performed in an inert atmosphere, such as nitrogen or argon, at a temperature of -20°C. The second step involves the reaction of the 4-methyl-6-chloropiperidine-1-ylmethylsulfanyl chloride with sodium azide to form 4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine. This reaction is also performed in an inert atmosphere, such as nitrogen or argon, at a temperature of -20°C.
特性
IUPAC Name |
4-methyl-6-(4-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-9-4-6-15(7-5-9)11-8-10(2)13-12(14-11)16-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTUDMANXHNFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437099.png)
![6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437100.png)
![4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B6437108.png)
![3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6437115.png)
![4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437123.png)
![6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6437143.png)
![2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine](/img/structure/B6437151.png)
![4-methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6437157.png)
![2-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6437167.png)

![4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6437189.png)

![1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane](/img/structure/B6437192.png)
![3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B6437199.png)